molecular formula C6H5N5O B8383166 5-Methyl-pyrazine-2-carbonyl azide

5-Methyl-pyrazine-2-carbonyl azide

Cat. No. B8383166
M. Wt: 163.14 g/mol
InChI Key: JSXYKMRDXPBXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-pyrazine-2-carbonyl azide is a useful research compound. Its molecular formula is C6H5N5O and its molecular weight is 163.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-pyrazine-2-carbonyl azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-pyrazine-2-carbonyl azide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Methyl-pyrazine-2-carbonyl azide

Molecular Formula

C6H5N5O

Molecular Weight

163.14 g/mol

IUPAC Name

5-methylpyrazine-2-carbonyl azide

InChI

InChI=1S/C6H5N5O/c1-4-2-9-5(3-8-4)6(12)10-11-7/h2-3H,1H3

InChI Key

JSXYKMRDXPBXRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-methylpyrazine-2-carboxylic acid (2.76 g, 20 mmol) and oxalyl chloride (1.83 mL, 2.66 g, 21 mmol) in methylene chloride (40 mL) was treated with N,N-dimethylformamide (0.5 mL), and the mixture was stirred at 25° C. for 1 h. The mixture was filtered, and the filtrate was concentrated in vacuo to give an oily solid. The solid was dissolved in acetone (120 mL) at 0° C. and then sodium azide (1.03 g, 20 mmol) in water (50 mL) was added dropwise. After the addition was complete, stirring was continued at 0° C. for 30 min. The mixture was then poured into ice cold water (100 mL) and extracted with methylene chloride 3×100 mL). The combined organic extracts were washed with water 1×100 mL), a mixture of a saturated aqueous sodium bicarbonate solution and a saturated aqueous sodium chloride solution (1:1, 1×100 mL), and dried over anhydrous sodium sulfate. The mixture was filtered and concentrated in vacuo to give 5-methyl-pyrazine-2-carbonyl azide (1.46 g, 45%) as a tan solid. The 5-methyl-pyrazine-2-carbonyl azide (500 mg, 3.07 mmol) was combined with benzyl alcohol (0.63 mL, 663 mg, 6.14 mmol) at 25° C. The mixture was then slowly heated on an oil bath to 90° C., upon which gas was violently evolved. The oil bath temperature was maintained until gas evolution ceased. The oil bath temperature was raised to 120° C. and stirring was continued for 10 min at that temperature. The mixture was cooled and triturated with diethyl ether/hexanes (1:4) to give (5-methylpyrazin-2-yl)-carbamic acid phenyl ester (438 mg, 58%) as a yellow solid. The (5-methylpyrazin-2-yl)-carbamic acid phenyl ester (500 mg, 2.2 mmol) and 10% palladium on carbon (212 mg) were mixed in ethanol (30 mL). The reaction vessel was flushed with hydrogen, and the mixture was stirred at 25° C. for 1 h under hydrogen (1 atm). The excess hydrogen was evacuated from the reaction vessel, and the mixture was filtered through a pad of celite. Concentration of the filtrate in vacuo gave 2-amino-5-methylpyrazine (183 mg , 76%) as a tan solid which was used without further purification.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
1.03 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five

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